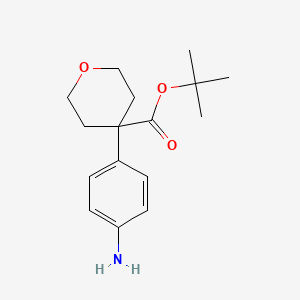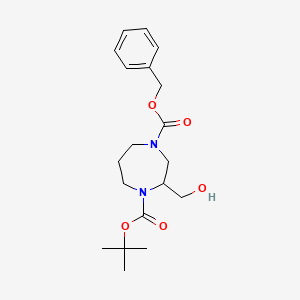
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is a complex organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms The compound also features benzyl and tert-butyl groups, as well as hydroxymethyl and dicarboxylate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a diacid chloride under basic conditions.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions using benzyl chloride and tert-butyl bromide, respectively, in the presence of a strong base such as sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Dicarboxylation: The dicarboxylate functionalities can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dicarboxylate functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
Oxidation: Formation of 4-Benzyl 1-tert-butyl 2-(carboxymethyl)-1,4-diazepane-1,4-dicarboxylate.
Reduction: Formation of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazepane ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and different functional groups.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with hydrazino and oxoethyl groups.
Uniqueness
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is unique due to its diazepane ring structure, which imparts distinct chemical properties and reactivity compared to piperazine derivatives
Propriétés
Formule moléculaire |
C19H28N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-7-10-20(12-16(21)13-22)17(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16,22H,7,10-14H2,1-3H3 |
Clé InChI |
LHAAHINLWDQNAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
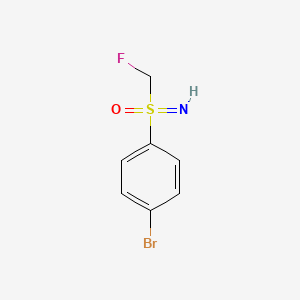
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
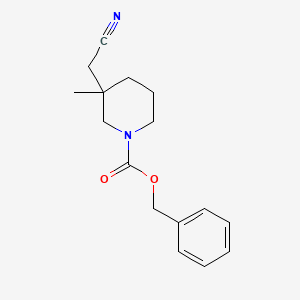


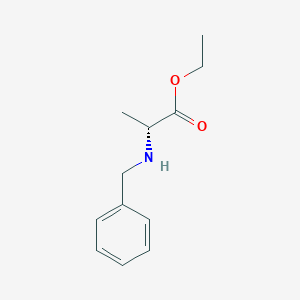
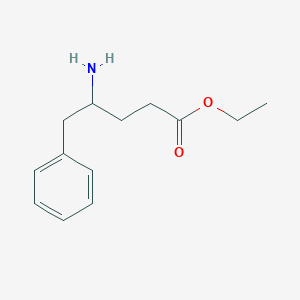
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
